molecular formula C5H8N4 B1317217 N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide CAS No. 36982-81-7

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide

Cat. No. B1317217
CAS RN: 36982-81-7
M. Wt: 124.14 g/mol
InChI Key: FQNUERSUODWVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide” is a chemical compound. The tetrahydropyrimidin-2(1H)-one moiety is present in the antiretroviral drug lopinavir that is used in the therapy of HIV infection . There is ample evidence for the antioxidant, antimicrobial, and antischistosomal activity among compounds of this class .


Synthesis Analysis

The synthesis of tetrahydropyrimidin-2(1H)-one derivatives is achieved through stereoselective synthetic strategies. The known methods can be divided into two main groups: intramolecular and intermolecular cyclization of unsaturated acyclic amides/ureas, as well as syntheses on the basis of cyclic precursors .


Chemical Reactions Analysis

The synthesis of tetrahydropyrimidin-2(1H)-one derivatives involves cyclization of acyclic amides and ureas that feature multiple bonds. This represents the main approach to stereoselective synthesis of these compounds .

Scientific Research Applications

Antiretroviral Drug Synthesis

The tetrahydropyrimidin-2(1H)-one moiety is a crucial component in the synthesis of antiretroviral drugs like lopinavir , which is used in the therapy of HIV infection . The stereoselective synthesis of these compounds is vital for creating effective treatments.

Antioxidant Applications

Compounds containing the tetrahydropyrimidin-2(1H)-one structure have demonstrated significant antioxidant activity . This property is essential for protecting cells from oxidative stress, which can lead to various chronic diseases.

Antimicrobial Properties

Research has shown that tetrahydropyrimidin-2(1H)-one derivatives possess antimicrobial properties . These compounds can be used to develop new antibiotics to combat resistant strains of bacteria.

Antischistosomal Activity

These derivatives have also been found to have antischistosomal activity , which is crucial for treating schistosomiasis, a disease caused by parasitic worms.

Tubulin Function Inhibition

Some substituted tetrahydropyrimidin-2(1H)-ones have been shown to inhibit the functions of tubulin , which is a potential therapeutic approach for cancer treatment as it can disrupt cell division.

Norepinephrine Function Inhibition

Additionally, these compounds have been reported to inhibit the functions of norepinephrine , a neurotransmitter involved in various physiological processes, including mood regulation.

Anticoagulant Research

The tetrahydropyrimidinone derivative TAK-442 has entered clinical studies for its anticoagulant activity . This highlights the potential use of these compounds in preventing blood clots.

Stereoselective Synthesis Methods

The development of stereoselective methods for the synthesis of tetrahydropyrimidin-2(1H)-one derivatives is of significant interest due to the strong trend of using enantiomerically pure compounds as pharmaceutical agents . This research is crucial for the pharmaceutical industry to produce more effective and safer medications.

Future Directions

The development of stereoselective methods providing access to tetrahydropyrimidin-2(1H)-one derivatives is of significant interest to organic chemists, given the strong current trend of using enantiomerically pure compounds as pharmaceutical agents . This suggests that research in this area is likely to continue in the future.

properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNUERSUODWVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531369
Record name 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide

CAS RN

36982-81-7
Record name 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.